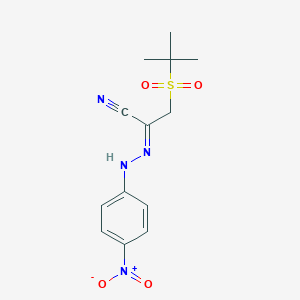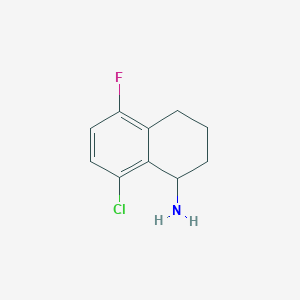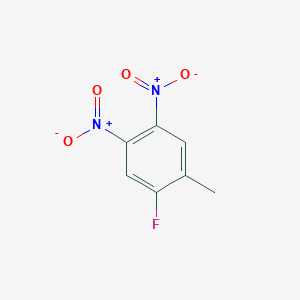
1-Fluoro-2-methyl-4,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-methyl-4,5-dinitro-benzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-2-methyl-4,5-dinitro-benzene typically involves the nitration of 1-fluoro-2-methyl-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then electrophilically attack the benzene ring to introduce the nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1-fluoro-2-methyl-4,5-dinitro-benzene may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-2-methyl-4,5-dinitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-2-methyl-4,5-dinitro-benzene.
Reduction: Formation of 1-fluoro-2-methyl-4,5-diamino-benzene.
Oxidation: Formation of 1-fluoro-2-carboxy-4,5-dinitro-benzene.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-methyl-4,5-dinitro-benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups or as a precursor for further functionalization.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its ability to react with amino groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-fluoro-2-methyl-4,5-dinitro-benzene involves its reactivity towards nucleophiles. The electron-withdrawing nature of the nitro groups and the fluorine atom makes the benzene ring highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing (Sanger’s reagent).
1-Chloro-2,4-dinitrobenzene: Used in similar applications but with different reactivity due to the presence of a chlorine atom instead of fluorine.
2,4-Dinitrotoluene: Lacks the fluorine atom but shares the nitro groups and methyl group, used in the production of explosives and dyes.
Uniqueness
1-Fluoro-2-methyl-4,5-dinitro-benzene is unique due to the combination of a fluorine atom, a methyl group, and two nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85233-14-3 |
|---|---|
Molekularformel |
C7H5FN2O4 |
Molekulargewicht |
200.12 g/mol |
IUPAC-Name |
1-fluoro-2-methyl-4,5-dinitrobenzene |
InChI |
InChI=1S/C7H5FN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 |
InChI-Schlüssel |
DKIGICFLNPXDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)

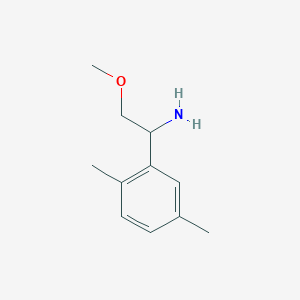

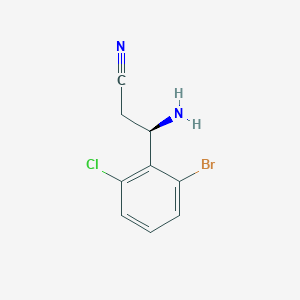

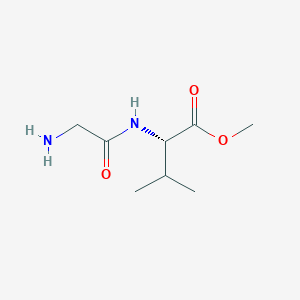

![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)

![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
